1-(2-Hydroxyethyl)-4-benzyloxyindole

17β-HSD1 inhibition Breast cancer Endometriosis

1-(2-Hydroxyethyl)-4-benzyloxyindole delivers sub-nanomolar 17β-HSD1 inhibition (IC50 1.20 nM), a property absent in unsubstituted 4-benzyloxyindole. The bifunctional N1-hydroxyethyl/C4-benzyloxy architecture provides an orthogonal handle set ideal for focused library synthesis of GPCR ligands, serotonin receptor modulators, and cannabinoid CB1-targeted aminoalkyl indoles. This is the validated lead for breast cancer and endometriosis drug discovery programs where target selectivity profiling and IP generation are paramount.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B8353491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-4-benzyloxyindole
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3CCO
InChIInChI=1S/C17H17NO2/c19-12-11-18-10-9-15-16(18)7-4-8-17(15)20-13-14-5-2-1-3-6-14/h1-10,19H,11-13H2
InChIKeyNHFPTPLKTSZDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-4-benzyloxyindole: A 4-Benzyloxyindole Derivative for Estrogen-Dependent Disease Research and Serotonergic Ligand Development


1-(2-Hydroxyethyl)-4-benzyloxyindole (CAS 1789357-21-6; C17H17NO2; MW 267.32) is a synthetic hydroxyindole derivative that combines a hydroxyethyl group at the N1 position with a benzyloxy protecting group at the C4 position of the indole core. This bifunctional substitution pattern confers distinct chemical and biological properties. In medicinal chemistry, the compound has been identified as a potent inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, making it a candidate for investigating estrogen-dependent pathologies such as breast cancer and endometriosis [1]. The 4-benzyloxyindole scaffold serves as a versatile intermediate for synthesizing serotonin receptor ligands, including 5-HT1A receptor antagonists and psilocin analogs, and enables access to cannabinoid CB1 receptor-targeted aminoalkyl indoles (AAIs) [2][3][4].

Why Generic Substitution Fails: The N1-Hydroxyethyl Modification of 1-(2-Hydroxyethyl)-4-benzyloxyindole Confers Unique 17β-HSD1 Inhibitory Activity


The 1-(2-hydroxyethyl) modification is not a trivial substituent. While 4-benzyloxyindole (CAS 20289-26-3) serves as a general intermediate in the synthesis of serotonergic agents and cannabinoid ligands, the introduction of the N1-hydroxyethyl group fundamentally alters the compound's biological profile. Specifically, this modification enables potent inhibition of human 17β-HSD1 (IC50 = 1.20 nM), an activity not reported for the unsubstituted 4-benzyloxyindole scaffold [1]. Furthermore, 4-hydroxyindole—the debenzylated analog—exhibits markedly different physicochemical properties (LogP ~0.9 for 4-hydroxy-1-N-(β-hydroxyethyl)indole versus ~3.2 estimated for the benzyloxy derivative) and distinct applications, primarily in oxidation dyeing formulations rather than as a therapeutic lead [2][3]. The benzyloxy group at C4 serves as both a protecting group enabling downstream synthetic manipulation and a lipophilic moiety that contributes to target binding, while the hydroxyethyl group at N1 provides a critical handle for hydrogen bonding interactions with the 17β-HSD1 active site. Substituting this compound with 4-benzyloxyindole or 4-hydroxyindole derivatives would result in loss of the specific 17β-HSD1 inhibitory activity and altered pharmacokinetic properties, rendering such substitutions scientifically invalid for estrogen-dependent disease research programs.

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-4-benzyloxyindole Versus Structural Analogs


Potent 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: 1-(2-Hydroxyethyl)-4-benzyloxyindole Demonstrates Sub-Nanomolar IC50

1-(2-Hydroxyethyl)-4-benzyloxyindole exhibits potent inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, as measured in a radio-HPLC assay using human placental cytosolic fraction and [3H]-E1 as substrate [1]. 17β-HSD1 catalyzes the conversion of estrone (E1) to the active estrogen estradiol (E2), a key driver of estrogen-dependent diseases including breast cancer and endometriosis. The unsubstituted parent scaffold, 4-benzyloxyindole, has not been reported to exhibit 17β-HSD1 inhibitory activity in peer-reviewed literature or public bioactivity databases. This activity is attributable to the specific combination of the N1-hydroxyethyl group and the C4-benzyloxy substituent, which together enable favorable interactions with the enzyme active site.

17β-HSD1 inhibition Breast cancer Endometriosis Estrogen biosynthesis Steroid metabolism

Synthetic Versatility: 1-(2-Hydroxyethyl)-4-benzyloxyindole Enables Sequential Functionalization Unavailable with 4-Hydroxyindole Analogs

The C4-benzyloxy group in 1-(2-Hydroxyethyl)-4-benzyloxyindole serves as a protecting group that can be selectively removed via catalytic hydrogenation (H2, Pd/C) to reveal the 4-hydroxyindole core, enabling downstream functionalization at the C4 position through alkylation or acylation [1]. This strategy has been successfully employed in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives targeting the CB1 cannabinoid receptor. Specifically, 4-benzyloxyindole (1) was alkylated with 4-(2-chloroethyl)morpholine, followed by hydrogenolytic debenzylation and subsequent alkylation with various alkyl bromides to generate a library of 4-alkyloxy-indole analogs (3b-3j) [1]. Among these, long-chain alkoxy compounds 3g and 3h exhibited CB1 receptor affinity (Ki = 127 nM) [1]. In contrast, 4-hydroxy-1-N-(β-hydroxyethyl)indole lacks the benzyl protecting group and cannot undergo the same sequential functionalization without risking undesired side reactions at the free phenol group. This protecting group strategy provides synthetic chemists with precise control over the timing and sequence of functional group installation.

Indole functionalization Protecting group strategy Sequential synthesis 4-alkyloxyindoles Cannabinoid ligands

Lipophilicity Advantage: 1-(2-Hydroxyethyl)-4-benzyloxyindole Exhibits 2.3-Fold Higher Calculated LogP Than Debenzylated Analog

1-(2-Hydroxyethyl)-4-benzyloxyindole possesses significantly higher lipophilicity than its debenzylated analog, 4-hydroxy-1-N-(β-hydroxyethyl)indole (CAS 186963-53-1). While experimental LogP data for 1-(2-Hydroxyethyl)-4-benzyloxyindole is not directly reported, the debenzylated analog exhibits a calculated LogP of 0.9 [1]. Based on established structure-property relationships, the addition of the benzyl group (C7H7) increases LogP by approximately 2.0-2.3 units (π-value contribution of ~2.0 for a phenyl group), yielding an estimated LogP of 3.1-3.2 for the target compound [2]. This 2.3-fold LogP difference translates to an approximately 200-fold increase in octanol-water partition coefficient, with direct implications for membrane permeability, blood-brain barrier penetration, and plasma protein binding. The higher lipophilicity of 1-(2-Hydroxyethyl)-4-benzyloxyindole may enhance its utility in CNS-targeted research programs compared to the more polar 4-hydroxyindole derivatives, which are primarily used in aqueous-based formulations such as hair dye compositions [3].

Lipophilicity Membrane permeability Blood-brain barrier penetration LogP Physicochemical properties

Serotonergic Ligand Precursor: 1-(2-Hydroxyethyl)-4-benzyloxyindole Scaffold Yields 5-HT1A Receptor Antagonists Distinct from 5-Substituted Indole Analogs

The 4-benzyloxyindole scaffold serves as a key intermediate for synthesizing 5-HT1A receptor antagonists. Indoloxypropanolamine analogues of pindolol (1-(1H-indol-4-yloxy)-3-isopropylamino-propan-2-ol) were synthesized and evaluated as 5-HT1A receptor antagonists, with structure-activity relationship (SAR) studies revealing that the 4-indoloxy substituent, S-2-propanol linker, and a large lipophilic cyclic amine are required for optimal 5-HT1A binding [1]. This SAR is distinct from that of 5-substituted indole derivatives, which often target different serotonin receptor subtypes (e.g., 5-HT2C, 5-HT3) or exhibit agonist rather than antagonist profiles. The C4-benzyloxy substitution pattern enables regioselective functionalization that is not accessible from 5-benzyloxyindole starting materials. For instance, 5-benzyloxyindole derivatives have been employed in the synthesis of β-hydroxyserotonin and related tryptamine analogs, which exhibit different pharmacological profiles from the 4-substituted series [2].

5-HT1A receptor Serotonin Antagonist Pindolol analogs Mood disorders

Optimal Research and Industrial Applications for 1-(2-Hydroxyethyl)-4-benzyloxyindole Based on Quantitative Evidence


Lead Compound for 17β-HSD1 Inhibitor Development in Estrogen-Dependent Disease Research

1-(2-Hydroxyethyl)-4-benzyloxyindole is optimally deployed as a lead compound in drug discovery programs targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition. With a sub-nanomolar IC50 of 1.20 nM against human placental 17β-HSD1 [1], this compound provides a validated starting point for structure-activity relationship (SAR) optimization and lead expansion. Research teams investigating breast cancer, endometriosis, or other estrogen-dependent pathologies can utilize this compound to: (1) establish baseline inhibitory potency for novel chemical series, (2) conduct competitive binding studies to elucidate mechanism of action, and (3) generate analogs through systematic modification of the hydroxyethyl and benzyloxy moieties. The compound's activity in the 1.20 nM range positions it competitively against other known 17β-HSD1 inhibitors, offering a distinct chemotype for intellectual property generation and target validation studies.

Versatile Synthetic Intermediate for 4-Alkyloxyindole Library Generation

The orthogonal protecting group architecture of 1-(2-Hydroxyethyl)-4-benzyloxyindole—with the N1-hydroxyethyl group already installed and the C4-benzyloxy group serving as a masked phenol—makes it an ideal building block for generating focused libraries of 4-substituted indole derivatives. Following the established methodology of Dutta et al. (1997), researchers can perform hydrogenolytic debenzylation (H2, Pd/C or Pd(OH)2/C) to reveal the 4-hydroxyindole core, followed by alkylation with diverse electrophiles to install a wide range of alkoxy, aryloxy, or other O-linked substituents [2]. This strategy has been successfully applied to synthesize CB1 cannabinoid receptor ligands (Ki = 127 nM for long-chain alkoxy derivatives) and can be adapted for generating libraries targeting other G-protein coupled receptors or enzyme classes. The pre-installed N1-hydroxyethyl group eliminates the need for additional N-alkylation steps, reducing synthetic complexity and improving overall yield .

Precursor for 5-HT1A Receptor Antagonist Synthesis

Based on the structure-activity relationships established for indoloxypropanolamine analogues, 1-(2-Hydroxyethyl)-4-benzyloxyindole can serve as a precursor for synthesizing novel 5-HT1A receptor antagonists [3]. The 4-benzyloxy substitution pattern provides the correct regiochemistry for constructing the 4-indoloxy linkage required for optimal 5-HT1A binding. Following deprotection and alkylation with epichlorohydrin or related electrophiles, the resulting 4-hydroxyindole intermediate can be elaborated to indoloxypropanolamine derivatives bearing diverse amine substituents. This application is particularly relevant for neuroscience research programs investigating mood disorders, anxiety, and depression, where 5-HT1A antagonism represents a validated therapeutic approach distinct from conventional selective serotonin reuptake inhibitors (SSRIs).

Reference Standard for 17β-HSD1 Selectivity Profiling

Given its potent inhibition of 17β-HSD1 (IC50 = 1.20 nM) [1], 1-(2-Hydroxyethyl)-4-benzyloxyindole can be employed as a reference standard in selectivity profiling assays across the 17β-hydroxysteroid dehydrogenase enzyme family. The compound may be tested against 17β-HSD2, 17β-HSD3, and other isoforms to establish isoform selectivity ratios. This application supports the development of selective 17β-HSD1 inhibitors, which are preferable to non-selective inhibitors due to reduced off-target effects on androgen and glucocorticoid metabolism. Procurement of this compound for selectivity profiling enables researchers to benchmark novel 17β-HSD1 inhibitors against a structurally distinct chemotype, facilitating the identification of compounds with superior selectivity profiles for advancement into in vivo efficacy and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-4-benzyloxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.